3,23-Dioxocycloart-24-en-26-oic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,23-Dioxocycloart-24-en-26-oic acid involves multiple steps, starting from naturally occurring sterols. The process typically includes oxidation and cyclization reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the research or industrial requirements .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily used for research purposes. The compound is usually synthesized in small quantities in specialized laboratories .
Chemical Reactions Analysis
Types of Reactions: 3,23-Dioxocycloart-24-en-26-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,23-Dioxocycloart-24-en-26-oic acid has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,23-Dioxocycloart-24-en-26-oic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. Detailed studies on its mechanism of action are ongoing, and more information is needed to fully understand its effects .
Comparison with Similar Compounds
Cycloartenone: Another sterol derivative with similar structural features.
Cycloartanol: A related compound with a different oxidation state.
Cycloartenol: A precursor in the biosynthesis of sterols.
Uniqueness: 3,23-Dioxocycloart-24-en-26-oic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E,6R)-2-methyl-4-oxo-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(15-20(31)16-19(2)25(33)34)21-9-11-28(6)23-8-7-22-26(3,4)24(32)10-12-29(22)17-30(23,29)14-13-27(21,28)5/h16,18,21-23H,7-15,17H2,1-6H3,(H,33,34)/b19-16+/t18-,21-,22+,23+,27-,28+,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYWFBGSJPGTAM-ACKRQZOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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